2-Pyridinemethanamine, N-((4-(1,4,7-triazacyclotetradec-4-ylmethyl)phenyl)methyl)-
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Overview
Description
AMD-7049 is a biochemical.
Scientific Research Applications
Multidentate Ligand Applications
A study by You and Wei (2014) describes the synthesis of a multidentate ligand based on 2-pyridinemethanamine through a click reaction. This ligand shows potential in forming complexes with copper(II) and iron(II), which were characterized by spectroscopic and electrochemical methods. The geometrical structure of these complexes suggests applications in areas where specific metal-ligand interactions are crucial, such as catalysis or material science (You & Wei, 2014).
Antimicrobial Applications
Bayrak et al. (2009) synthesized a series of 1,2,4-triazoles and their Mannich and Schiff bases, including derivatives of 2-pyridinemethanamine. These compounds demonstrated good to moderate antimicrobial activity, indicating their potential use in developing new antimicrobial agents (Bayrak et al., 2009).
Solar Cell Enhancement
Wei et al. (2015) reported the synthesis of a pyridine-anchor co-adsorbent based on 2-pyridinemethanamine. This compound, when used in dye-sensitized solar cells (DSSCs), enhanced their performance, indicating its potential application in solar energy technologies (Wei et al., 2015).
Corrosion Inhibition
Ji et al. (2016) synthesized a Schiff base derivative with pyridine rings, including 2-pyridinemethanamine, and evaluated its corrosion inhibition properties on mild steel in acidic conditions. Their findings suggest its use as an effective corrosion inhibitor, particularly in industrial settings (Ji et al., 2016).
Drug Delivery Systems
Mattsson et al. (2010) explored the use of 2-pyridinemethanamine derivatives in drug delivery systems. They encapsulated lipophilic pyrenyl derivatives in a water-soluble metalla-cage, demonstrating the potential of these compounds in delivering hydrophobic drugs effectively (Mattsson et al., 2010).
properties
CAS RN |
255383-00-7 |
---|---|
Product Name |
2-Pyridinemethanamine, N-((4-(1,4,7-triazacyclotetradec-4-ylmethyl)phenyl)methyl)- |
Molecular Formula |
C25H39N5 |
Molecular Weight |
409.6 g/mol |
IUPAC Name |
N-(pyridin-2-ylmethyl)-1-[4-(1,4,7-triazacyclotetradec-4-ylmethyl)phenyl]methanamine |
InChI |
InChI=1S/C25H39N5/c1-2-5-13-26-16-18-30(19-17-27-14-6-3-1)22-24-11-9-23(10-12-24)20-28-21-25-8-4-7-15-29-25/h4,7-12,15,26-28H,1-3,5-6,13-14,16-22H2 |
InChI Key |
AVMFPLAFTONVSZ-UHFFFAOYSA-N |
SMILES |
C1CCCNCCN(CCNCCC1)CC2=CC=C(C=C2)CNCC3=CC=CC=N3 |
Canonical SMILES |
C1CCCNCCN(CCNCCC1)CC2=CC=C(C=C2)CNCC3=CC=CC=N3 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
AMD-7049; AMD 7049; AMD7049 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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